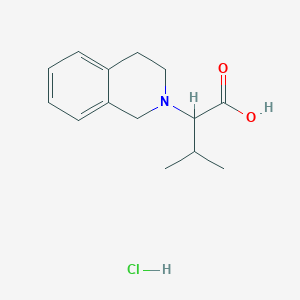

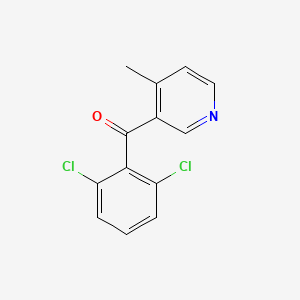

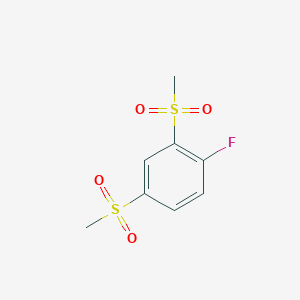

![molecular formula C13H13ClF3NO B1463410 2-chloro-N-cyclopropyl-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide CAS No. 1258641-07-4](/img/structure/B1463410.png)

2-chloro-N-cyclopropyl-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide

Vue d'ensemble

Description

“2-chloro-N-cyclopropyl-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that a similar compound, “2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide”, is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds2.

Synthesis Analysis

The synthesis of this compound is not well-documented in the available literature. However, similar compounds, such as “2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide”, have been synthesized3. The synthesis of cyclopropane derivatives, which this compound is a part of, has been extensively studied4. For instance, a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides4.Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the available literature. However, similar compounds have been analyzed5. For instance, “2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide” has a molecular weight of 265.783.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not well-documented in the available literature. However, cyclopropane derivatives, which this compound is a part of, have been involved in various chemical reactions4. For instance, the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with electron-rich, electron-poor, and hindered aryl chlorides gives various substituted aryl cyclopropanes and cyclobutanes4.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available literature. However, similar compounds, such as “2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide”, have been analyzed3. For instance, it has a molecular weight of 265.78 and is a powder at room temperature3.Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Techniques : Chloroacetamide derivatives, including those with complex substituents, are synthesized through a variety of chemical reactions, including acetylation, esterification, and ester interchange steps. For instance, a process involving N-methylaniline and chloracetyl chloride in the presence of anhydrous sodium acetate and methanol has been described, yielding high-purity chloroacetamide derivatives (Zhong-cheng & Wan-yin, 2002).

- Conformational Studies : The conformational properties of chloroacetamide derivatives have been explored using techniques like dipole moment measurements and quantum chemical calculations. These studies help understand the structural preferences and potential reactivity of these compounds (Ishmaeva et al., 2015).

Agricultural Applications

- Herbicide Metabolism : The metabolic pathways of chloroacetamide herbicides, such as acetochlor and metolachlor, have been studied in both human and rat liver microsomes. These studies highlight the complex metabolic activation pathways that may lead to the carcinogenicity of these compounds in animals (Coleman et al., 2000). Understanding the metabolism of chloroacetamide herbicides is crucial for assessing their safety and environmental impact.

Potential for New Pesticides

- Characterization of Potential Pesticides : X-ray powder diffraction has been used to characterize N-derivatives of chloroacetamide compounds that are considered potential pesticides. This characterization is essential for the development of new agricultural chemicals with improved safety and efficacy profiles (Olszewska et al., 2011).

Safety And Hazards

The safety and hazards of this compound are not well-documented in the available literature. However, similar compounds, such as “2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide”, have been analyzed3. For instance, it has been classified with the signal word “Danger” and hazard statements H302, H315, H318, H3353.

Orientations Futures

The future directions for the study and application of this compound are not well-documented in the available literature. However, similar compounds have shown potential in the synthesis of anticancer agents and anti-hepatitis B virus compounds2, suggesting potential avenues for future research and development.

Propriétés

IUPAC Name |

2-chloro-N-cyclopropyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClF3NO/c14-7-12(19)18(11-5-6-11)8-9-1-3-10(4-2-9)13(15,16)17/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHYHZMGZMCBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=C(C=C2)C(F)(F)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-cyclopropyl-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

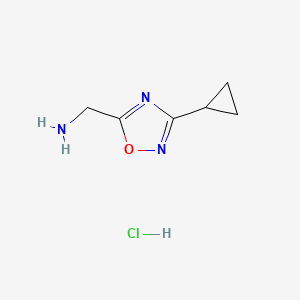

![2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine](/img/structure/B1463334.png)

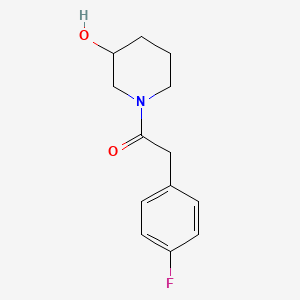

![2-chloro-N-ethyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B1463335.png)

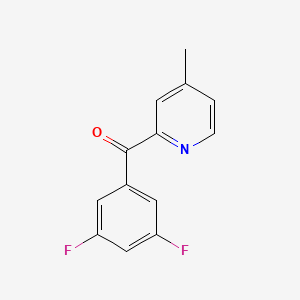

![Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate hydrochloride](/img/structure/B1463337.png)

![2-{[(3-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1463342.png)

![Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1463345.png)